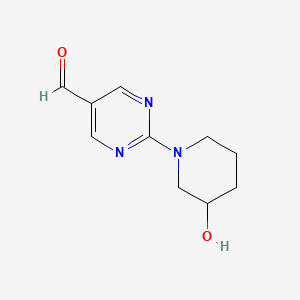

2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde

Description

2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a 3-hydroxypiperidinyl substituent at the 2-position and a formyl group at the 5-position.

Properties

Molecular Formula |

C10H13N3O2 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-(3-hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C10H13N3O2/c14-7-8-4-11-10(12-5-8)13-3-1-2-9(15)6-13/h4-5,7,9,15H,1-3,6H2 |

InChI Key |

ZFRDQCZVAMJUPW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=N2)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with hydroxypiperidine under controlled conditions. One common method includes the condensation of 2-methyl-6-(substituted-amino)pyrimidin-4(3H)-one with 2,4,6-trichloropyrimidine-5-carbaldehyde in refluxing acetic acid . This reaction yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The hydroxypiperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid.

Reduction: 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing biological processes such as cell proliferation and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with 2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde

Structural Differences :

- 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde : Contains a 3-hydroxypiperidinyl group, enabling hydrogen bonding and chiral induction.

- 2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde : Features a bulky silylethynyl group, which enhances steric hindrance and directs enantioselective additions .

Table 1: Key Properties

Comparison with 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde

Structural Differences :

- The methylthio group in 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde introduces sulfur-based reactivity, while the hydroxypiperidinyl group offers oxygen-based hydrogen bonding.

Comparison with 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde

Structural Differences :

- This compound combines chloro and methylthio substituents, offering dual sites for nucleophilic substitution.

Reactivity :

- The chloro group facilitates coupling reactions (e.g., with amines or alcohols), while the methylthio group can be oxidized or displaced. This reactivity is exploited in one-pot syntheses of pyrrolopyrimidine carboxamides .

- The hydroxypiperidinyl group’s lack of halide substituents may limit cross-coupling reactivity but enhances stereochemical versatility.

Table 3: Reaction Pathways

| Reaction Type | 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde | 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde |

|---|---|---|

| Nucleophilic Substitution | High (Cl and SMe groups) | Moderate (hydroxyl group less reactive) |

| Catalytic Applications | Limited | Potential asymmetric induction via hydroxyl coordination |

Comparison with 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde

Structural Differences :

- The cyclopropylmethoxy group introduces a strained cyclopropane ring, creating unique steric and electronic effects.

Comparison with 4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Structural Differences :

Biological Activity

2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C10H12N4O

- Molecular Weight : 208.23 g/mol

- IUPAC Name : 2-(3-hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde

The biological activity of 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde is primarily attributed to its ability to interact with various biological targets. The compound exhibits potential as an enzyme inhibitor and receptor modulator, which can influence cellular signaling pathways involved in disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. In particular, compounds similar to 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde have shown efficacy against Gram-positive bacteria and fungi. For instance, derivatives containing piperidine rings have been reported to exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of pyrimidine-based compounds has been extensively documented. A study demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Neuroprotective Effects

Research indicates that certain piperidine derivatives can exert neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The interaction with metabotropic glutamate receptors has been a focal point in studies examining the modulation of neurotransmitter systems .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of pyrimidine derivatives for their antimicrobial properties using broth microdilution methods. Compounds were tested against multidrug-resistant strains, revealing that specific modifications to the piperidine moiety enhanced activity against resistant pathogens .

- Cytotoxicity in Cancer Models : In vitro assays using human cancer cell lines demonstrated that 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde induced significant cell death at micromolar concentrations, with a detailed analysis showing activation of apoptotic pathways .

- Neuroprotective Studies : Experimental models in rodents indicated that derivatives similar to 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde could reduce neuroinflammation and protect neuronal cells from oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

The biological activity of 2-(3-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde can be compared with other piperidine and pyrimidine derivatives:

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| Compound A | Antimicrobial | Effective against E. coli and S. aureus |

| Compound B | Anticancer | Induced apoptosis in breast cancer cells |

| Compound C | Neuroprotective | Reduced oxidative stress in neuronal cells |

Q & A

Basic: What are the recommended synthetic routes for 2-(3-hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling pyrimidine-5-carbaldehyde derivatives with 3-hydroxypiperidine under basic conditions. Optimization includes:

- Base Selection: Use non-nucleophilic bases (e.g., KCO) to avoid side reactions .

- Temperature Control: Reactions are typically conducted at 60–80°C to balance reaction rate and thermal stability .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Monitoring: Track progress via TLC or HPLC to identify intermediate formation and optimize reaction time.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- H NMR identifies the hydroxypiperidinyl proton (δ 3.5–4.5 ppm) and aldehyde proton (δ 9.5–10.5 ppm).

- C NMR confirms the aldehyde carbon (δ ~190 ppm) and pyrimidine/piperidine carbons.

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- FT-IR: Detects aldehyde C=O stretching (~1700 cm) and hydroxyl O-H stretching (~3200–3500 cm) .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of aerosols .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage: Store in airtight containers at 2–8°C to prevent degradation .

Advanced: How can researchers resolve contradictions in reported synthetic yields from different methodologies?

Methodological Answer:

- Systematic Parameter Variation: Test variables (e.g., base strength, solvent polarity) across replicate experiments.

- Statistical Analysis: Apply ANOVA or Design of Experiments (DoE) to identify critical factors affecting yield .

- Mechanistic Studies: Use DFT calculations to model reaction pathways and identify rate-limiting steps .

- Reproducibility Checks: Validate results using independent synthetic routes (e.g., alternative coupling reagents) .

Advanced: How to design experiments to assess the compound’s stability under various conditions?

Methodological Answer:

- Stress Testing: Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks.

- Analytical Monitoring: Use HPLC-MS to detect degradation products (e.g., oxidation of the aldehyde group) .

- Kinetic Studies: Calculate degradation rate constants () under each condition using first-order models.

- Stabilizers: Test antioxidants (e.g., BHT) or pH buffers to enhance shelf life .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon) .

- Molecular Dynamics (MD): Simulate solvent effects on reaction trajectories.

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

- QSPR Models: Relate molecular descriptors (e.g., HOMO-LUMO gaps) to experimental reactivity data .

Advanced: How to address discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Dose-Response Curves: Re-evaluate IC values across multiple cell lines to account for variability.

- Metabolite Profiling: Identify active metabolites via LC-MS/MS to distinguish parent compound effects .

- Target Validation: Use CRISPR knockdown or competitive binding assays to confirm target specificity.

- Structural Analogues: Synthesize and test derivatives with modified substituents (e.g., replacing hydroxypiperidine with morpholine) to isolate critical pharmacophores .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/EtOAc to DCM/MeOH).

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility tests.

- HPLC: Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.